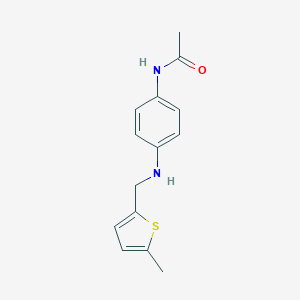
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide is an organic compound that belongs to the class of acetamides It features a thienyl group, which is a sulfur-containing heterocycle, attached to an amino phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide typically involves the following steps:
Formation of the thienylmethylamine: This can be achieved by reacting 5-methyl-2-thiophenemethanol with ammonia or an amine under suitable conditions.
Coupling with 4-nitroacetophenone: The thienylmethylamine is then coupled with 4-nitroacetophenone in the presence of a reducing agent to form the intermediate compound.
Reduction and acetylation: The nitro group is reduced to an amino group, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Acylation can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Acetylated or alkylated products.
Wissenschaftliche Forschungsanwendungen
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thienyl group can enhance binding affinity through π-π interactions or hydrogen bonding. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a thienyl group.
N-(4-bromophenyl)acetamide: Contains a bromine atom instead of a thienyl group.
N-(4-nitrophenyl)acetamide: Features a nitro group instead of a thienyl group.
Uniqueness
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H16N2OS |
|---|---|
Molekulargewicht |
260.36g/mol |
IUPAC-Name |
N-[4-[(5-methylthiophen-2-yl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H16N2OS/c1-10-3-8-14(18-10)9-15-12-4-6-13(7-5-12)16-11(2)17/h3-8,15H,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
VFAXHMNLZQEHDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C |
Löslichkeit |
39.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















